molecular formula C10H17NO5 B2513926 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid CAS No. 1500588-04-4

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid

Cat. No.: B2513926
CAS No.: 1500588-04-4
M. Wt: 231.248
InChI Key: BVQAQAFPOXDGMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Chemical Reactions Analysis

Primary amines are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . According to more recent work, these reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .


Physical and Chemical Properties Analysis

Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

A study by Heydari et al. (2007) highlights the efficiency of using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, presenting a significant advancement in the synthesis of N-Boc amino acids. This method is environmentally benign, operates at room temperature, and completes in less than 10 minutes, avoiding the formation of side products common in alternative methods. The resulting N-Boc-protected amino acids are pivotal for peptide synthesis, showcasing resistance to racemization and compatibility with solid-phase synthesis techniques (Heydari et al., 2007).

Peptide Synthesis

Sakakibara et al. (1965) introduced the t-amyloxycarbonyl (AOC) group as a novel protecting group for amino acids, comparing its ease of use and efficiency to the more traditional t-butoxycarbonyl (BOC) group. This work underlines the continuous search for more practical and efficient methods in peptide synthesis, which is crucial for developing complex peptides and proteins with therapeutic potentials (Sakakibara et al., 1965).

Enantioselective Synthesis

Dietrich and Lubell (2003) demonstrated the enantioselective synthesis of pyrrolizidinone amino acid, a conformationally rigid dipeptide surrogate. Their methodology facilitates the exploration of conformation-activity relationships in biologically active peptides, providing insights into the design of peptide-based drugs with improved efficacy and selectivity (Dietrich & Lubell, 2003).

Novel Amino Acid Derivatives

Gudelis et al. (2023) explored the synthesis of new amino acid derivatives containing azetidine and oxetane rings, contributing to the diversity of building blocks available for peptide and protein engineering. This study opens new pathways for designing peptides with unique structural and functional properties, vital for drug discovery and material science applications (Gudelis et al., 2023).

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Future Directions

Oxetanes have received considerable interest in recent years as a result of their unique chemical and physical properties . They are of increasing importance in drug design and can be found in numerous relevant bioactive molecules . Despite this privileged role, the use of oxetanes in agrochemicals and pharmaceuticals is often hampered by their synthesis, which poses significant challenges . Future perspectives rely on the application of unnatural amino acids for the development of highly selective peptide linkers .

Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11(4)10(7(12)13)5-15-6-10/h5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQAQAFPOXDGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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